Cas no 2416236-00-3 (6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride)

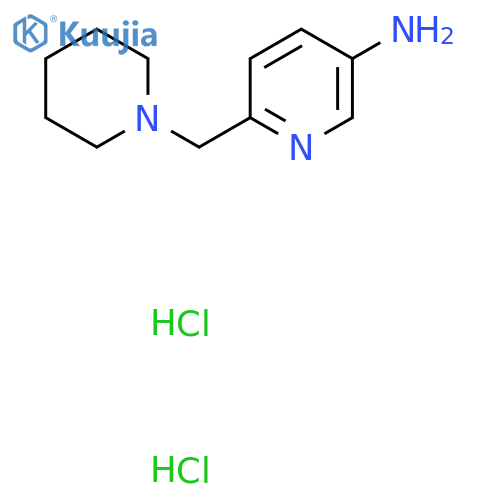

2416236-00-3 structure

商品名:6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride

CAS番号:2416236-00-3

MF:C11H19Cl2N3

メガワット:264.194660425186

MDL:MFCD32858581

CID:5676057

PubChem ID:146155220

6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-26677586

- 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride

- 6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride

- 2416236-00-3

- 6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride

-

- MDL: MFCD32858581

- インチ: 1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H

- InChIKey: AGAQBQFYZNTCKE-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1(CC2C=CC(=CN=2)N)CCCCC1

計算された属性

- せいみつぶんしりょう: 263.0956030g/mol

- どういたいしつりょう: 263.0956030g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 166

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26677586-0.5g |

6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |

2416236-00-3 | 95.0% | 0.5g |

$758.0 | 2025-03-20 | |

| Enamine | EN300-26677586-5.0g |

6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |

2416236-00-3 | 95.0% | 5.0g |

$2816.0 | 2025-03-20 | |

| Enamine | EN300-26677586-1.0g |

6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |

2416236-00-3 | 95.0% | 1.0g |

$971.0 | 2025-03-20 | |

| Enamine | EN300-26677586-10.0g |

6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |

2416236-00-3 | 95.0% | 10.0g |

$4176.0 | 2025-03-20 | |

| Enamine | EN300-26677586-2.5g |

6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |

2416236-00-3 | 95.0% | 2.5g |

$1903.0 | 2025-03-20 | |

| Aaron | AR028Z0E-2.5g |

6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |

2416236-00-3 | 95% | 2.5g |

$2642.00 | 2025-02-17 | |

| Aaron | AR028Z0E-250mg |

6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |

2416236-00-3 | 95% | 250mg |

$687.00 | 2025-02-17 | |

| Aaron | AR028Z0E-1g |

6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |

2416236-00-3 | 95% | 1g |

$1361.00 | 2025-02-17 | |

| 1PlusChem | 1P028YS2-2.5g |

6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |

2416236-00-3 | 95% | 2.5g |

$2414.00 | 2024-05-21 | |

| 1PlusChem | 1P028YS2-50mg |

6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |

2416236-00-3 | 95% | 50mg |

$332.00 | 2024-05-21 |

6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

2416236-00-3 (6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量